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molecular formula C9H23NOSi B8472587 2-(Triethylsilyloxy)propan-1-amine

2-(Triethylsilyloxy)propan-1-amine

Cat. No. B8472587
M. Wt: 189.37 g/mol
InChI Key: VPGAFZYIVIVFPO-UHFFFAOYSA-N
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Patent
US09079901B2

Procedure details

In a 50 mL round bottomed flask, 1-methyl-2-aminoethanol (500.0 mg, 6.66 mmol) and imidazole (498.8 mg, 7.326 mmol, 1.1 equiv.) were dissolved in THF (3 mL). The mixture was cooled down to −78° C. and then TESOTf (1.76 g, 6.66 mmol, 1.0 equiv.) was added at the same temperature. The mixture was allowed to warm to room temperature. After stirring for 1 h, water (30 mL) was added to the mixture and the whole was extracted with EtOAc (30 mL×3). Combined organic layers were washed with brine (30 mL) and dried over Na2SO4. The solvent was removed under a reduced pressure to give the O-silylated aminoalcohol as a colorless oil (2-(triethylsilyloxy)propan-1-amine, 2.34 g). Obtained product was immediately used for the subsequent step.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
498.8 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([OH:5])[CH2:3][NH2:4].N1C=CN=C1.[Si:11](OS(C(F)(F)F)(=O)=O)([CH2:16][CH3:17])([CH2:14][CH3:15])[CH2:12][CH3:13].O>C1COCC1>[CH2:12]([Si:11]([CH2:16][CH3:17])([CH2:14][CH3:15])[O:5][CH:2]([CH3:1])[CH2:3][NH2:4])[CH3:13]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
CC(CN)O
Name
Quantity
498.8 mg
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.76 g
Type
reactant
Smiles
[Si](CC)(CC)(CC)OS(=O)(=O)C(F)(F)F
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
EXTRACTION
Type
EXTRACTION
Details
the whole was extracted with EtOAc (30 mL×3)
WASH
Type
WASH
Details
Combined organic layers were washed with brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed under a reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)[Si](OC(CN)C)(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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